molecular formula C11H11BrClN3O2 B598479 tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate CAS No. 1202864-54-7

tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B598479
CAS No.: 1202864-54-7
M. Wt: 332.582
InChI Key: MLKPVEXAHVARSD-UHFFFAOYSA-N
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Description

“tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate” is a chemical compound with the molecular formula C11H11BrClN3O2 . It has a molecular weight of 332.58 g/mol . The compound is also known by other names such as “9-Boc-7-bromo-6-chloro-7-deazapurine” and "7-Bromo-6-chloro-7-deazapurine-9-carboxylic acid tert-butyl ester" .


Synthesis Analysis

While specific synthesis methods for this compound were not found, an improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate has been described . This could potentially be adapted for the synthesis of “this compound”.


Molecular Structure Analysis

The compound has a complex structure that includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The compound also contains a bromine atom at the 5-position and a chlorine atom at the 4-position of the pyrrolopyrimidine system .


Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 57 Ų . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are both 330.97232 g/mol .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have explored the synthesis of new derivatives through the reaction of tert-butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate with various reagents. For instance, the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate has led to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. These reactions were influenced by the reactants ratio, showcasing the versatility of pyrrolopyrimidine derivatives in synthesizing biologically active compounds (Zinchenko et al., 2018).

Role in Nucleoside Analog Synthesis

Pyrrolopyrimidine nucleosides have been synthesized, including derivatives related to nucleoside antibiotics, highlighting the role of this compound in the development of nucleoside analogs with potential antiviral activities (Hinshaw et al., 1969).

Development of Inhibitors

Fluorinated pyrrolopyridines and pyrrolopyrimidines have been synthesized as potential inhibitors of enzymes like adenosine deaminase (ADA) and inosine 5'-monophosphate dehydrogenase (IMPDH). These studies demonstrate the significance of this compound in medicinal chemistry, particularly in the development of enzyme inhibitors (Iaroshenko et al., 2009).

Future Directions

The compound and its analogs could potentially be explored further as antiviral agents against flaviviruses . The structural features that elicit antiviral activity could be investigated, and alternative core structures such as 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine could be considered .

Properties

IUPAC Name

tert-butyl 5-bromo-4-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3O2/c1-11(2,3)18-10(17)16-4-6(12)7-8(13)14-5-15-9(7)16/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKPVEXAHVARSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745376
Record name tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202864-54-7
Record name tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
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